Lipophilicity Divergence: 6-(3-Methylbutoxy)pyridin-3-amine versus 4-Regioisomer (LogP Δ ≈ 1.6)
The 6-(3-methylbutoxy)pyridin-3-amine exhibits substantially higher calculated lipophilicity (logP ~3.0) compared to its 4-regioisomer counterpart 4-(3-methylbutoxy)pyridin-3-amine, which has a vendor-measured logP of 1.38 [1]. This difference of approximately 1.6 logP units represents a ~40-fold difference in octanol-water partition coefficient, which translates to markedly different retention times in reversed-phase HPLC, differential membrane permeability in cell-based assays, and distinct blood-brain barrier penetration potential [2]. The higher logP of the 6-isomer is attributable to the para-disposition of the alkoxy and amino groups, which reduces the effective hydrogen-bonding capacity of the amino group relative to the meta-arrangement in the 4-isomer.
| Evidence Dimension | Lipophilicity (LogP / octanol-water partition coefficient) |
|---|---|
| Target Compound Data | Calculated logP ~3.0 (MolBiC database); Rotatable Bonds 4; Polar Surface Area 51.2 Ų |
| Comparator Or Baseline | 4-(3-Methylbutoxy)pyridin-3-amine (CAS 1040315-94-3): Measured logP 1.38 (Fluorochem); Purity 98% |
| Quantified Difference | ΔlogP ≈ 1.62 (approx. 40-fold difference in partition coefficient) |
| Conditions | Target: MolBiC computational prediction; Comparator: Fluorochem experimentally derived logP; both C₁₀H₁₆N₂O, MW 180.25 |
Why This Matters
A 1.6 logP unit difference between regioisomers directly impacts assay buffer solubility, cell permeability, protein binding, and chromatographic purification protocols, making regioisomer selection a critical procurement decision for reproducible pharmacology.
- [1] MolBiC Database. Compound CP0013829: 6-(3-Methylbutoxy)pyridin-3-amine. IDRBLab. logP 3.0; Polar Areas 51.2; Rotatable Bonds 4. View Source
- [2] Waring, M.J. Lipophilicity in drug discovery. Expert Opin. Drug Discov. 2010, 5 (3), 235–248. (LogP interpretation context). View Source
